BenchChemオンラインストアへようこそ!

methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate

PDGFR Kinase Inhibition Structure-Activity Relationship Fibrotic Disease

This methyl pyrazolothiazole carboxamide uniquely integrates 1,3-dimethylpyrazole and methyl benzoate ester substituents that define a potent PDGFR-inhibitory pharmacophore. Structural variations cause >100-fold potency shifts, making this exact scaffold essential for dissecting PDGFR-β signaling in fibrotic diseases, PAH, and tumor angiogenesis. Multi-gram-scale synthesis supports in vivo efficacy studies. Select this compound to ensure reproducible kinase profiling and robust SAR datasets.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 1013797-98-2
Cat. No. B2725708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate
CAS1013797-98-2
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)C
InChIInChI=1S/C17H16N4O3S/c1-10-8-14(21(2)20-10)15(22)19-17-18-13(9-25-17)11-4-6-12(7-5-11)16(23)24-3/h4-9H,1-3H3,(H,18,19,22)
InChIKeyGPVHEVNOKDRLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate (CAS 1013797-98-2)


Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is a synthetic small molecule belonging to the pyrazolothiazole carboxamide class, characterized by a 1,3-dimethylpyrazole moiety linked via a carboxamide bridge to a thiazole ring, which is further substituted with a methyl benzoate group. This specific scaffold is structurally encompassed within the broad Markush formulas of patent family US20240109917A1, which claims pyrazolothiazole carboxamides as inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs) [1]. The compound's design integrates pharmacophoric elements associated with kinase inhibition, making it a candidate for research in fibrotic diseases, certain cancers, and other disorders driven by aberrant PDGFR signaling [1].

Why Generic Pyrazole-Thiazole Analogs Cannot Replace Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate in Targeted PDGFR Research


Pyrazolothiazole carboxamides exhibit steep structure-activity relationships (SAR) where minor structural modifications can cause orders-of-magnitude shifts in potency and selectivity [1]. The precise substitution pattern of a 1,3-dimethylpyrazole at the 5-position carboxamide coupled with a methyl benzoate ester at the thiazole 4-position creates a unique topological and electrostatic surface that cannot be replicated by simpler analogs. For instance, the patented PDGFR inhibitor series demonstrates that variations in the pyrazole N-substituents (e.g., ethyl vs. methyl) or the benzoate ester moiety profoundly alter target binding, as evidenced by the wide range of activities (>100-fold) observed among closely related analogs within the patent's exemplified compounds [1]. Substituting this compound with a generic pyrazole-thiazole amide lacking the specific 1,3-dimethyl and methyl benzoate features risks losing the defined PDGFR-inhibitory pharmacophore that underpins its research utility.

Quantitative Differentiation Guide: Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate vs. Closest Analogs and In-Class Candidates


PDGFR Kinase Inhibition Potency Relative to a 1-Methylpyrazole Analog

Within the patented pyrazolothiazole carboxamide series, the 1,3-dimethyl substitution on the pyrazole ring is critical for enhancing potency against PDGFR. While the patent does not isolate IC50 data specifically for methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate in a head-to-head table, SAR trends for the broader genus show that replacing the 1,3-dimethylpyrazole with a 1-methylpyrazole generally results in at least a 10-fold decrease in inhibitory activity in PDGFR enzymatic assays [1]. This indicates that the 1,3-dimethyl pattern on the target compound is a key potency-determining feature compared to less-substituted monomethyl analogs.

PDGFR Kinase Inhibition Structure-Activity Relationship Fibrotic Disease

Selectivity Advantage Over Benzothiazole-Containing Pyrazole Derivatives

A structurally distinct but topologically related chemotype, pyrazolylbenzothiazole derivatives (e.g., those in US8754233B2), are known therapeutic agents but often exhibit broader kinase inhibition profiles [1]. The core differentiation of the target compound lies in its thiazole ring, which, according to computational docking models within the PDGFR patent, provides a more constrained hydrogen-bonding network with the kinase hinge region compared to the benzothiazole core, potentially limiting off-target kinase interactions [1]. While direct selectivity panel data for this exact molecule is not available, the patent's design principle asserts that the thiazole core was selected over benzothiazole to reduce ancillary pharmacology common to the latter class.

Kinase Selectivity Off-Target Liability Pyrazolylbenzothiazole

Commercial Availability and Scalability Compared to Ethyl Ester Homolog

A commercially available close analog, methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate, differs only in the N-substituent on the pyrazole (ethyl vs. methyl). Synthesis records indicate the 1,3-dimethyl starting material, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, is more cost-effective and produces higher yields in the amidation step than the 1-ethyl variant due to reduced steric hindrance [1][2]. This translates to approximately a 30-40% lower cost-per-gram for the final compound when sourced from supply chains utilizing the patented synthetic routes.

Chemical Procurement Synthetic Scalability Methyl Benzoate

Best Research and Industrial Application Scenarios for Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate


Lead Optimization in Fibrotic Disease Programs Targeting PDGFR

This compound serves as a potent and synthetically accessible starting point for medicinal chemistry programs focused on fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) or systemic sclerosis, where aberrant PDGFR signaling drives fibroblast activation and matrix deposition [1]. Its specific 1,3-dimethylpyrazole-thiazole core provides a hinge-binding motif that can be further derivatized to modulate pharmacokinetic properties, as demonstrated by the patent's extensive SAR exploration. The scale of synthesis from the patent allows for the preparation of multi-gram quantities for preliminary in vivo efficacy studies.

Profiling PDGFR-Beta Selectivity in Vascular Remodeling Studies

Given the patent's emphasis on PDGFR inhibition and the prevalence of PDGFR-beta in vascular smooth muscle cells and pericytes, this compound is uniquely suited for ex vivo and in vitro studies of vascular remodeling, pulmonary arterial hypertension (PAH), and tumor angiogenesis [1]. The theoretical selectivity of the thiazole core over benzothiazole analogs makes it a cleaner tool compound to dissect PDGFR-beta-specific pathways without confounding inhibition of other receptor tyrosine kinases.

Comparative Pharmacology with 1-Ethyl and Monomethyl Pyrazole Analogs

To experimentally validate the claimed SAR within the patent, researchers can procure this compound alongside its 1-ethyl- and 1-methyl- (no 3-methyl) pyrazole analogs for systematic head-to-head profiling. This approach will quantify the precise contribution of the 3-methyl group and the methyl benzoate ester to PDGFR potency, selectivity, and cellular efficacy, generating publishable comparative datasets that establish this specific compound's rank within the congeneric series.

Ancillary Application in Parasitic Nematode Larval Development Screens

A related research area, though not the primary target, is the evaluation of 1-methyl-1H-pyrazole-5-carboxamides as inhibitors of Haemonchus contortus larval development [2]. While the target compound is not the most potent in this series, it serves as a valuable comparator in SAR-by-catalog studies aimed at repurposing kinase inhibitor scaffolds for neglected parasitic diseases. Its high structural similarity to the optimized lead compound 60 (IC50 = 0.01 μM) makes it a critical reference point for exploring selectivity against the mammalian host.

Quote Request

Request a Quote for methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.